molecular formula C13H15ClN2O4 B12707708 N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide CAS No. 84176-82-9

N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide

Cat. No.: B12707708
CAS No.: 84176-82-9
M. Wt: 298.72 g/mol
InChI Key: AEHKSCQHBUCHTF-UHFFFAOYSA-N
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Description

N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide typically involves the acylation of an amine precursor. One common method includes the reaction of 4-acetylamino-2-chloro-5-methoxyaniline with an appropriate acylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Acetylamino)-2-chloro-5-methoxyphenyl)-3-oxobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

84176-82-9

Molecular Formula

C13H15ClN2O4

Molecular Weight

298.72 g/mol

IUPAC Name

N-(4-acetamido-2-chloro-5-methoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C13H15ClN2O4/c1-7(17)4-13(19)16-10-6-12(20-3)11(5-9(10)14)15-8(2)18/h5-6H,4H2,1-3H3,(H,15,18)(H,16,19)

InChI Key

AEHKSCQHBUCHTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1Cl)NC(=O)C)OC

Origin of Product

United States

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